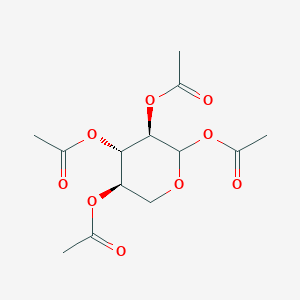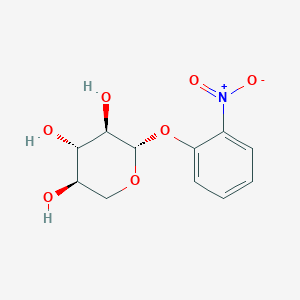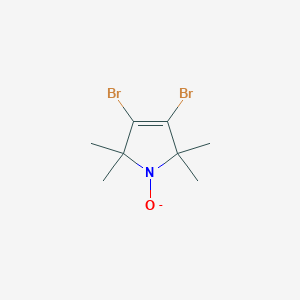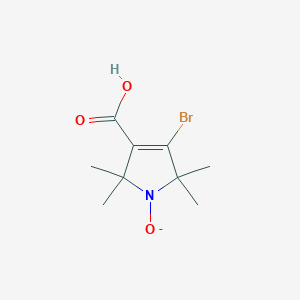
Gyrophoric acid
Overview
Description
Gyrophoric acid is a carbonyl compound . It is a natural product found in Dimelaena oreina, Umbilicaria polyphylla, and other organisms . It is also a depside that can be found in the lichen Cryptothecia rubrocincta and in Xanthoparmelia pokomyi . It can also be found in most of the species of the Actinogyra, Lasallia, and Umbilicaria genera .
Molecular Structure Analysis
The molecular formula of gyrophoric acid is C24H20O10 . The IUPAC name is 4- [4- (2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid . The molecular weight is 468.4 g/mol .
Chemical Reactions Analysis
Gyrophoric acid has been tested for antioxidant activity . It has been found to be highly effective, cytotoxic, and slightly pro-apoptotic against the HL-60, A2780, and Jurkat cell lines .
Scientific Research Applications
Anticancer Activity
Gyrophoric Acid (GA) has shown promising results in the field of cancer research. It has been found to reduce the cell viability of breast cancer cells from the MCF-7 cell line by 98%, indicating its strong cytotoxic properties and significant potential to serve as a potent anticancer drug .
Wound Healing
GA has been reported to have wound healing properties. This makes it a potential candidate for the development of new treatments for wounds .
Photoprotection
GA has been found to have photoprotective properties. This suggests that it could be used in the development of sunscreens or other products designed to protect the skin from harmful UV radiation .
Anti-aging
The anti-aging properties of GA have also been noted. This could potentially be used in the development of anti-aging skincare products .
Antioxidant Activity
GA has been found to have antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Cardiovascular Effects
GA has been reported to have effects on the cardiovascular system. While the exact nature of these effects is not yet fully understood, this suggests that GA could potentially be used in the treatment of cardiovascular diseases .
Anti-diabetes
GA has been found to have anti-diabetic properties. This suggests that it could potentially be used in the treatment of diabetes .
Anti-Alzheimer’s
GA has been reported to have anti-Alzheimer’s properties. This suggests that it could potentially be used in the treatment of Alzheimer’s disease .
Mechanism of Action
Target of Action
Gyrophoric acid primarily targets topoisomerase 1 in mammalian cells . Topoisomerase 1 is an enzyme that plays a crucial role in DNA replication and transcription, making it a significant target for many anticancer drugs .
Mode of Action
Gyrophoric acid inhibits the activity of topoisomerase 1 . This inhibition leads to DNA damage and the activation of the p53/p21 DNA damage pathway . The p53/p21 pathway is a critical regulator of the cell cycle and plays a significant role in preventing the proliferation of cells with damaged DNA .
Biochemical Pathways
The inhibition of topoisomerase 1 by gyrophoric acid leads to a cascade of events in the cell. It causes cell cycle arrest , compromises cell survival , and promotes apoptosis . Apoptosis is a form of programmed cell death, which helps in removing damaged or unwanted cells from the body .
Pharmacokinetics
The pharmacokinetic properties of gyrophoric acid are directly associated with its biological activities . The stability of gyrophoric acid in various pH levels was assessed, and it was found to be stable . Its microsomal stability in rat liver microsomes was also evaluated . Furthermore, it was found that gyrophoric acid binds to human serum albumin (HSA), which is crucial for understanding its pharmacokinetics and pharmacodynamics .
Result of Action
The result of gyrophoric acid’s action is the induction of apoptosis in cells, leading to a decrease in cell survival . This makes gyrophoric acid a potential candidate for anticancer therapy . Moreover, it has been shown to change the behavior of healthy laboratory rats in vivo .
Action Environment
Gyrophoric acid is a lichen secondary metabolite . Lichens are unique organisms that produce many chemical compounds known as secondary metabolites or lichen acids . These compounds have demonstrated various pharmaceutical activities, including antimicrobial, antiproliferative, antioxidant, antiviral, and anti-inflammatory activities . The action, efficacy, and stability of gyrophoric acid can be influenced by various environmental factors, including pH and the presence of other compounds .
Future Directions
Lichens are a potential source of herbicidal compounds. The herbicidal effects of some lichen secondary metabolites have been reviewed by many workers. Barbatic acid, gyrophoric acid, haemathamnolic acid, and lecanoric acid are reported as photosystem II-inhibiting herbicides . Future research could focus on the pharmaceutical potential of lichens and their secondary metabolites .
properties
IUPAC Name |
4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQPZSQVWCPVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203289 | |
| Record name | Gyrophoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gyrophoric acid | |
CAS RN |
548-89-0 | |
| Record name | 4-Carboxy-3-hydroxy-5-methylphenyl 4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gyrophoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gyrophoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GYROPHORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAQ44A6C6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



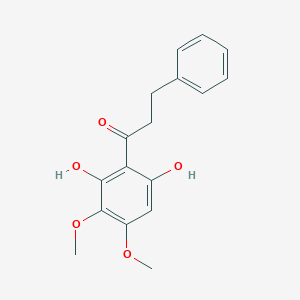

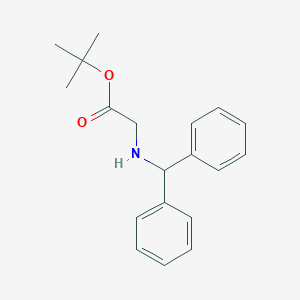
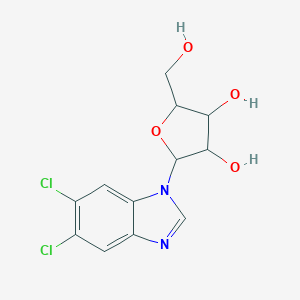
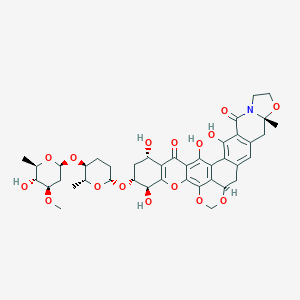

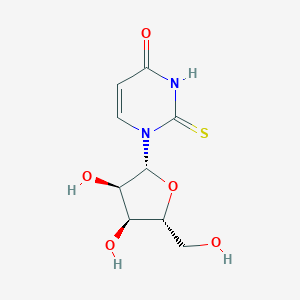
![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)
